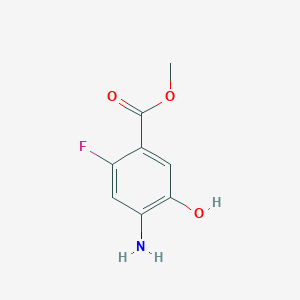

Methyl 4-amino-2-fluoro-5-hydroxybenzoate

Description

BenchChem offers high-quality Methyl 4-amino-2-fluoro-5-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-2-fluoro-5-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-amino-2-fluoro-5-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMFBLUHPCMPNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 4-amino-2-fluoro-5-hydroxybenzoate

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of Methyl 4-amino-2-fluoro-5-hydroxybenzoate, a highly functionalized aromatic compound with significant potential as a key intermediate in drug discovery and development. The strategic incorporation of fluorine, along with amino and hydroxyl moieties, makes this scaffold particularly valuable for creating novel therapeutic agents with enhanced metabolic stability and binding affinity[1][2]. This document outlines a proposed, robust synthetic pathway, detailed experimental protocols, and a complete analytical workflow for structural verification and purity assessment. It is intended for researchers, medicinal chemists, and process development scientists engaged in the field of pharmaceutical sciences.

Introduction and Strategic Importance

Methyl 4-amino-2-fluoro-5-hydroxybenzoate is a substituted anthranilate derivative. The unique arrangement of its functional groups—an amine, a fluorine atom, a hydroxyl group, and a methyl ester—on a benzene ring provides a versatile platform for chemical modification. Fluorine-containing molecules are increasingly prominent in pharmaceuticals, often leading to improved potency, selectivity, and pharmacokinetic profiles[2]. The amino group serves as a critical handle for amide bond formation or further derivatization, while the hydroxyl group offers a site for etherification or can participate in crucial hydrogen-bonding interactions with biological targets. Consequently, this molecule represents a valuable building block for constructing complex drug candidates, particularly in oncology and inflammatory disease research[1].

Proposed Synthetic Pathway: A Rationale-Driven Approach

A direct, documented synthesis for Methyl 4-amino-2-fluoro-5-hydroxybenzoate is not prominently available in peer-reviewed literature. Therefore, we propose a logical and efficient three-step synthetic route starting from the commercially available precursor, 3-Fluoro-4-nitrophenol. This pathway is designed based on well-established, high-yielding transformations in organic chemistry.

The retrosynthetic analysis is as follows:

-

Step 3 (Reduction): The target amine can be reliably formed from the reduction of a nitro group, a standard transformation that is typically clean and high-yielding.

-

Step 2 (Esterification): The methyl ester is readily prepared from the corresponding carboxylic acid via Fischer esterification.

-

Step 1 (Carboxylation): The key challenge is the regioselective introduction of a carboxylic acid. A Kolbe-Schmitt reaction on the starting phenol is proposed, leveraging the ortho-directing influence of the hydroxyl group to install the carboxyl moiety.

This forward-thinking approach ensures a convergent and efficient synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-hydroxy-4-nitrobenzoic acid

-

Causality: The Kolbe-Schmitt reaction is a powerful method for ortho-carboxylation of phenols. The use of a strong base like sodium hydride (NaH) ensures complete deprotonation to the phenoxide, which is the active nucleophile. The reaction is driven by high pressure and temperature to facilitate the electrophilic attack of CO₂. The regioselectivity is directed by the powerful ortho-directing hydroxyl group.

-

Protocol:

-

To a flame-dried, high-pressure reaction vessel under an inert argon atmosphere, add dry tetrahydrofuran (THF).

-

Cool the solvent to 0 °C and add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.

-

Slowly add a solution of 3-Fluoro-4-nitrophenol (1.0 equivalent) in dry THF. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

-

Seal the vessel and pressurize with carbon dioxide (CO₂) to 5-6 atm.

-

Heat the reaction mixture to 120-130 °C and maintain stirring for 18-24 hours.

-

Cool the vessel to room temperature and cautiously vent the excess CO₂.

-

Quench the reaction by slowly adding methanol, followed by careful pouring of the mixture into ice-cold water.

-

Acidify the aqueous solution to a pH of ~2 using 1.5 N HCl, leading to the precipitation of the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 2-Fluoro-5-hydroxy-4-nitrobenzoic acid.

-

Step 2: Synthesis of Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate

-

Causality: Fischer-Speier esterification is a classic, acid-catalyzed reaction that is highly effective for converting carboxylic acids to esters[3]. Using methanol as both the reagent and solvent drives the equilibrium towards the product. Concentrated sulfuric acid serves as an efficient catalyst and dehydrating agent[4].

-

Protocol:

-

Suspend 2-Fluoro-5-hydroxy-4-nitrobenzoic acid (1.0 equivalent) in an excess of methanol.

-

Place the flask in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with stirring.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and reduce the volume of methanol under reduced pressure.

-

Pour the residue into a separatory funnel containing cold water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude methyl ester. Purify by flash chromatography if necessary.

-

Step 3: Synthesis of Methyl 4-amino-2-fluoro-5-hydroxybenzoate

-

Causality: Catalytic hydrogenation with palladium on carbon (Pd/C) is the preferred method for reducing aromatic nitro groups due to its high efficiency, selectivity, and mild reaction conditions[5]. This method avoids the use of harsh, stoichiometric metal reagents and typically results in a clean product with simple work-up.

-

Protocol:

-

Dissolve Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate (1.0 equivalent) in ethyl acetate or methanol in a flask suitable for hydrogenation.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight).

-

Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂) from a balloon or a hydrogenation apparatus.

-

Stir the reaction vigorously at room temperature under a positive pressure of H₂ for 6-12 hours. Monitor by TLC until the starting material is fully consumed.

-

Once complete, carefully vent the hydrogen and purge the system with argon or nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, Methyl 4-amino-2-fluoro-5-hydroxybenzoate. The product can be further purified by recrystallization.

-

Characterization and Analytical Workflow

A multi-technique approach is essential for the unambiguous confirmation of the final product's structure and purity.

Predicted Analytical Data

The following table summarizes the expected analytical data for the title compound based on established principles of spectroscopy and data from analogous structures.

| Technique | Expected Observations | Rationale/Interpretation |

| ¹H NMR | δ ~7.0-7.5 (d, 1H), δ ~6.5-6.8 (d, 1H), δ ~5.0 (br s, 1H, -OH), δ ~4.5 (br s, 2H, -NH₂), δ 3.8-3.9 (s, 3H, -OCH₃). | Aromatic protons will appear as doublets due to ortho coupling and will also exhibit smaller couplings to fluorine. The chemical shifts are influenced by the electronic effects of all substituents. The -OH and -NH₂ protons are broad and their shifts are concentration/solvent dependent. The methyl ester singlet is characteristic[6][7]. |

| ¹³C NMR | δ ~165-170 (C=O), δ ~150-160 (C-F, large ¹JCF), δ ~140-150 (C-OH), δ ~135-145 (C-NH₂), δ ~100-120 (aromatic CHs), δ ~52 (OCH₃). | The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF ~240-250 Hz). Other carbons in proximity will show smaller 2-bond and 3-bond C-F couplings[8]. |

| ¹⁹F NMR | A single resonance is expected in the typical range for an aryl fluoride. | Provides direct evidence for the presence and electronic environment of the fluorine atom. |

| FT-IR (cm⁻¹) | 3450-3300 (N-H & O-H stretches, broad), 3100-3000 (Aromatic C-H), ~1700 (C=O ester stretch), ~1620 (N-H bend), ~1250 (C-F stretch). | The spectrum will confirm the presence of all key functional groups. The carbonyl stretch frequency is a reliable indicator of the ester group[9][10][11]. |

| HRMS (ESI+) | Calculated m/z for [M+H]⁺: C₈H₉FNO₃ + H⁺. | High-resolution mass spectrometry will confirm the elemental composition and molecular weight with high accuracy, providing definitive proof of the chemical formula[8][12]. |

| HPLC/UPLC | A single major peak with >95% purity under standard reversed-phase conditions. | Chromatographic methods are essential for determining the final purity of the compound. |

Safety, Storage, and Handling

-

Safety: This compound should be handled in a well-ventilated fume hood. As with most aromatic amines and phenols, it should be considered potentially toxic and irritant. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place (2-8 °C is recommended) to prevent degradation, particularly oxidation of the amino and hydroxyl groups[13].

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Outlook

This guide presents a scientifically grounded and detailed approach for the synthesis and characterization of Methyl 4-amino-2-fluoro-5-hydroxybenzoate. The proposed synthetic route is robust, relying on well-understood chemical transformations to build molecular complexity in a controlled manner. The comprehensive characterization workflow ensures that the final product is of verifiable structure and high purity, making it suitable for subsequent use in medicinal chemistry programs. The availability of this versatile building block opens new avenues for the design and discovery of next-generation therapeutics, leveraging the unique properties of fluorinated aromatic scaffolds.

References

- Supporting Information - Rsc.org. (n.d.). Royal Society of Chemistry.

- Supporting Information - CDC Stacks. (n.d.). Centers for Disease Control and Prevention.

- Methyl 5-amino-2-fluoro-4-methylbenzoate - MySkinRecipes. (n.d.). MySkinRecipes.

- 2092864-42-9|Methyl 4-amino-2-fluoro-5-hydroxybenzo

- Methyl 2-amino-4-fluoro-5-hydroxybenzoate | C8H8FNO3 | CID 56924399 - PubChem. (n.d.).

- CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents. (n.d.).

- Methyl 2-amino-4-fluoro-5-hydroxybenzoate (C8H8FNO3) - PubChemLite. (n.d.). PubChem.

- 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - ChemicalBook. (n.d.). ChemicalBook.

- Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents - PubMed. (2004).

- bmse001194 Methyl 4-hydroxybenzoate at BMRB. (n.d.). Biological Magnetic Resonance Bank.

- Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap. (2013).

- A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide - ResearchGate. (n.d.).

- Applications of fluorine-containing amino acids for drug design - PubMed. (2020).

- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- 1113049-61-8 | Methyl 2-amino-4-fluoro-5-hydroxybenzo

- Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate - ResearchGate. (n.d.).

- Methyl 4-aminobenzoate(619-45-4) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.

- Methyl 4-aminobenzoate - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). SpectraBase.

- CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents. (n.d.).

- Methyl 3-amino-4-hydroxybenzoate - NIST WebBook. (n.d.). National Institute of Standards and Technology.

- Methyl 5-(2-Fluoro-4-nitrophenyl)

- methyl 4-amino-2-hydroxybenzoate AldrichCPR | Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... - ResearchGate. (n.d.).

- METHYL 4-FLUORO-2-HYDROXYBENZOATE | 392-04-1 - ChemicalBook. (n.d.). ChemicalBook.

- IN SILICO DRUG EVALUATION AND DRUG RESEARCH OF BIOACTIVE MOLECULE METHYL 4-BROMO-2- FLUOROBENZOATE - ResearchGate. (n.d.).

- methyl 4-aminobenzoate synthesis report - Sciencemadness.org. (2017). Sciencemadness Discussion Board.

- ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE - CABI Digital Library. (n.d.). CABI.

Sources

- 1. Methyl 5-amino-2-fluoro-4-methylbenzoate [myskinrecipes.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. bmse001194 Methyl 4-hydroxybenzoate at BMRB [bmrb.io]

- 8. mdpi.com [mdpi.com]

- 9. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Methyl 3-amino-4-hydroxybenzoate [webbook.nist.gov]

- 12. PubChemLite - Methyl 2-amino-4-fluoro-5-hydroxybenzoate (C8H8FNO3) [pubchemlite.lcsb.uni.lu]

- 13. chemscene.com [chemscene.com]

"physicochemical properties of Methyl 4-amino-2-fluoro-5-hydroxybenzoate"

This technical guide provides an in-depth analysis of Methyl 4-amino-2-fluoro-5-hydroxybenzoate , a critical intermediate in the synthesis of fused heterocyclic pharmacophores.

Technical Monograph & Application Guide

Executive Summary: The "Lynchpin" Intermediate

Methyl 4-amino-2-fluoro-5-hydroxybenzoate (CAS: 2092864-42-9) is a highly specialized synthon used primarily in the development of kinase inhibitors and oncology therapeutics . Its structural uniqueness lies in the dense functionalization of the benzene ring—combining an electron-withdrawing ester and fluorine atom with electron-donating amine and hydroxyl groups.

This specific substitution pattern (2-F, 4-NH₂, 5-OH) makes it an ideal precursor for constructing benzo[d]oxazole and benzimidazole scaffolds via cyclization. In drug discovery, it serves as a "lock-and-key" intermediate, where the 4-amino and 5-hydroxy groups are perfectly positioned to form heterocycles that mimic the ATP-binding pocket of protein kinases.

Chemical Identity & Structural Analysis[1][2][3]

| Parameter | Technical Specification |

| IUPAC Name | Methyl 4-amino-2-fluoro-5-hydroxybenzoate |

| CAS Registry Number | 2092864-42-9 |

| Molecular Formula | C₈H₈FNO₃ |

| Molecular Weight | 185.15 g/mol |

| SMILES | COC(=O)C1=CC(O)=C(N)C=C1F |

| InChI Key | (Predicted) FSUONMUAAVMIJC-UHFFFAOYSA-N |

| Structural Class | Polysubstituted Benzoate Ester / Aniline Derivative |

Structural Causality

-

2-Fluoro Substituent: Increases metabolic stability of the ring by blocking oxidative metabolism at the ortho-position. It also modulates the pKa of the neighboring amine and phenol.

-

4-Amino / 5-Hydroxy Motif: This ortho-aminophenol arrangement is the "warhead" for cyclization. It reacts with carboxylic acids, aldehydes, or orthocarbonates to form oxazoles.

-

Methyl Ester: Serves as a protecting group for the carboxylic acid during early synthesis steps or as the handle for further elaboration (e.g., amide formation).

Physicochemical Profile

Physical State & Appearance[4]

-

Form: Crystalline Solid / Powder.

-

Color: Typically Off-white to Pale Beige (sensitive to oxidation due to the aniline/phenol moieties).

-

Melting Point: High melting solid (Predicted range: 140°C – 160°C). Note: Exact experimental values vary by crystal polymorph and purity.

Solubility & Lipophilicity

The compound exhibits amphiphilic properties due to the coexistence of the lipophilic fluorobenzene core and hydrophilic H-bond donors (-NH₂, -OH).

| Solvent System | Solubility Rating | Mechanistic Insight |

| DMSO | High (>50 mg/mL) | Preferred solvent for stock solutions and biological assays. |

| Methanol/Ethanol | Moderate to High | Soluble due to H-bonding capability of the ester and phenol. |

| Dichloromethane | Moderate | Soluble, useful for extraction during workup. |

| Water (Neutral pH) | Low (<1 mg/mL) | The hydrophobic aromatic core dominates at neutral pH. |

| Water (High/Low pH) | Enhanced | Soluble as a phenolate anion (pH > 9) or anilinium cation (pH < 2). |

Acid-Base Dissociation (pKa)

This molecule is polyprotic , possessing two ionizable groups with distinct pKa values.

-

pKa₁ (Anilinium ion): ~3.5 – 4.0. The fluorine atom at the meta position to the amine (and ortho to the ester) exerts an inductive electron-withdrawing effect (-I), lowering the basicity of the amine compared to aniline (pKa 4.6).

-

pKa₂ (Phenolic -OH): ~8.5 – 9.0. The ester group (para to the phenol) and fluorine (para to the phenol) increase the acidity of the hydroxyl group relative to phenol (pKa 10), making it easier to deprotonate.

Synthesis & Reaction Pathways[1][5][6][7][8][9]

The synthesis of this compound is non-trivial due to the need for regioselective functionalization. The most robust industrial route involves a Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction .

Synthetic Workflow (DOT Diagram)

Figure 1: Industrial synthesis pathway for Methyl 4-amino-2-fluoro-5-hydroxybenzoate involving SₙAr regioselectivity and functional group manipulation.

Critical Process Parameters (CPP)

-

Regioselectivity in Step 1: The fluorine at position 5 is more electrophilic than position 2 due to the ortho-nitro group activating it for nucleophilic attack by hydroxide. This selectivity is crucial.

-

Reduction Conditions: Iron (Fe) or catalytic hydrogenation (Pd/C) is used. Care must be taken to avoid defluorination, which can occur under vigorous hydrogenation conditions.

Experimental Characterization Protocols

To validate the identity and purity of this intermediate, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

δ ~3.8 ppm (s, 3H): Methyl ester protons (-COOCH ₃).

-

δ ~5.0-6.0 ppm (br s, 2H): Amine protons (-NH ₂).[1] Exchangeable with D₂O.

-

δ ~9.5-10.0 ppm (s, 1H): Phenolic proton (-OH ).

-

Aromatic Region: Two singlets or doublets (due to F-coupling) representing the protons at C3 and C6. The proton at C3 (between F and NH₂) will show distinct splitting.

-

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive (+).

-

Molecular Ion: [M+H]⁺ = 186.15 m/z.

-

Fragmentation Pattern: Loss of methoxy group (-31) or CO from the phenol are common.

Quality Control: Impurity Profiling

-

Defluoro-impurity: Check for m/z 168 (loss of F).

-

Nitro-precursor: Check for unreduced intermediate (Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate, MW ~215).

Stability & Handling (Safety Data)

Degradation Pathways

-

Oxidation: The 4-aminophenol motif is susceptible to air oxidation, forming quinone imines. Storage under Nitrogen/Argon is mandatory.

-

Hydrolysis: The methyl ester is stable at neutral pH but will hydrolyze to the free acid (4-amino-2-fluoro-5-hydroxybenzoic acid) under strong basic or acidic conditions.

Storage Protocol

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon/Nitrogen).

-

Container: Amber glass to protect from light-induced degradation.

References

- World Intellectual Property Organization (WIPO). (2022).

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 56924399 (Isomer Analog). [Link]

Sources

A Technical Guide to Methyl 4-amino-2-fluoro-5-hydroxybenzoate (CAS: 2092864-42-9): Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of Methyl 4-amino-2-fluoro-5-hydroxybenzoate, a polysubstituted aromatic compound identified by CAS number 2092864-42-9. This guide details its known physicochemical properties, proposes a plausible synthetic pathway based on established chemical principles, and explores its potential applications as a key intermediate in medicinal chemistry and materials science. The unique arrangement of its functional groups—an amino, a fluoro, a hydroxyl, and a methyl ester—positions this molecule as a versatile scaffold for the development of novel therapeutic agents and functional materials.

Introduction and Molecular Overview

Methyl 4-amino-2-fluoro-5-hydroxybenzoate is a specialized organic building block characterized by a densely functionalized benzene ring. Its structure incorporates a strategic combination of electron-donating groups (amino, hydroxyl) and electron-withdrawing groups (fluoro, methyl ester), which imparts a unique electronic and steric profile. This substitution pattern is of significant interest to researchers, particularly in drug discovery, where such scaffolds are crucial for synthesizing compound libraries to probe biological targets. The fluorine atom, in particular, is a valuable feature in medicinal chemistry for its ability to enhance metabolic stability, improve binding affinity, and modulate the acidity of adjacent functional groups.

Physicochemical and Structural Properties

The fundamental properties of Methyl 4-amino-2-fluoro-5-hydroxybenzoate are summarized below. While experimental data for some properties are limited, reliable predictions based on its structure provide valuable insights for experimental design.

Table 1: Core Compound Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 2092864-42-9 | [1][2][3] |

| Molecular Formula | C₈H₈FNO₃ | [1][2] |

| Molecular Weight | 185.15 g/mol | [1][2][4] |

| Canonical SMILES | COC(=O)C1=CC(O)=C(N)C=C1F | [2] |

| InChI Key | RIMFBLUHPCMPNV-UHFFFAOYSA-N |[2] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

|---|---|---|

| Boiling Point | 379.6 ± 42.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 183.4 ± 27.9 °C | [1] |

| LogP | 1.74 |[1] |

Molecular Structure Visualization:

Caption: 2D structure of Methyl 4-amino-2-fluoro-5-hydroxybenzoate.

Proposed Synthetic Pathway

While specific, peer-reviewed synthetic procedures for CAS 2092864-42-9 are not widely published, a logical and efficient pathway can be designed based on established organic chemistry transformations and syntheses of analogous compounds.[5][6][7] The following multi-step synthesis is proposed, starting from a commercially available precursor.

Rationale: The proposed route begins with 2-fluoro-5-hydroxybenzoic acid. This starting material already contains three of the required substituents in the correct relative positions. The strategy involves first protecting the reactive carboxylic acid via esterification, followed by a regioselective nitration directed by the powerful ortho-, para-directing hydroxyl group. The final step is a standard reduction of the nitro group to the target amine.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of Methyl 2-fluoro-5-hydroxybenzoate

This protocol is adapted from standard esterification procedures, such as the synthesis of methyl 4-fluoro-2-hydroxybenzoate.[7]

-

Reaction Setup: To a solution of 2-fluoro-5-hydroxybenzoic acid (1.0 eq.) in methanol (approx. 10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.

-

Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 2-fluoro-5-hydroxybenzoate, which can be used in the next step without further purification if purity is sufficient.

Step 2: Synthesis of Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate

-

Reaction Setup: Dissolve Methyl 2-fluoro-5-hydroxybenzoate (1.0 eq.) in concentrated sulfuric acid at 0 °C in a flask equipped with a dropping funnel.

-

Reaction Execution: Add a nitrating mixture (fuming nitric acid in concentrated sulfuric acid) dropwise while maintaining the temperature below 5 °C. The strong activating and directing effect of the hydroxyl group should favor nitration at the C4 position. Stir for 1-2 hours at this temperature.

-

Work-up and Isolation: Carefully pour the reaction mixture over crushed ice. The precipitated solid product can be collected by filtration.

-

Purification: Wash the crude solid with cold water until the washings are neutral. The product can be further purified by recrystallization from an appropriate solvent system like ethanol/water.

Step 3: Synthesis of Methyl 4-amino-2-fluoro-5-hydroxybenzoate

This step is a standard nitro group reduction, a common transformation in the synthesis of aromatic amines.[8]

-

Reaction Setup: Suspend Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate (1.0 eq.) in ethanol or methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Reaction Execution: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final compound, Methyl 4-amino-2-fluoro-5-hydroxybenzoate.

Potential Applications in Research and Development

This molecule is not an end-product but a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups, allowing for selective chemical modifications.

Rationale for Use in Drug Discovery:

-

Fluorine Substitution: The C2-fluoro group acts as a bioisostere for a hydrogen atom but can significantly alter the molecule's properties by increasing metabolic stability and modulating the pKa of the adjacent hydroxyl and nascent amino groups.

-

Amino Group as a Handle: The primary amine at C4 is a versatile nucleophile, ideal for forming amides, sulfonamides, or ureas, which are common motifs in biologically active compounds.

-

Phenolic Hydroxyl Group: The C5-hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets and serves as a point for etherification to introduce further diversity.

-

Ester Functionality: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing another key attachment point or a negatively charged group for receptor interaction.

Similar fluorinated hydroxybenzoate cores are used in the synthesis of potent enzyme inhibitors, such as inhibitors of D-amino acid oxidase and Hsp90[7], as well as cytosolic phospholipase A2.[9][10]

Caption: Potential derivatization pathways from the core scaffold.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is publicly available for CAS 2092864-42-9. Therefore, it must be handled with the assumption that it is a hazardous substance. For guidance, the hazard profile of a structural isomer, Methyl 2-amino-4-fluoro-5-hydroxybenzoate (CAS 1113049-61-8), includes the following GHS warnings[4]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Handle only in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

Methyl 4-amino-2-fluoro-5-hydroxybenzoate is a strategically designed chemical intermediate with significant potential for application in the synthesis of complex molecular targets. Its value lies in the unique interplay of its four distinct functional groups, which allows for a wide range of subsequent chemical transformations. While detailed experimental data remains sparse, its structural similarity to known pharmacophores suggests it is a promising building block for the development of novel therapeutics. The synthetic route proposed herein offers a viable method for its preparation, enabling further investigation and utilization by the scientific community.

References

-

PubChem. "Methyl 2-amino-4-fluoro-5-hydroxybenzoate". National Center for Biotechnology Information. Available at: [Link]

-

Bulk Drugs. "Methyl 4-amino-2-hydroxybenzoate". Available at: [Link]

-

PubChem. "2-{(2-hydroxy-phenyl)-[2-(2-sulfamoyl-benzothiazol-6-yloxy)-ethoxycarbonylmethyl]-amino}-ethyl) - PubChem". National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. "2-amino-3-fluorobenzoic acid". Available at: [Link]

- Google Patents. "CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid".

-

Patsnap. "Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka". Available at: [Link]

-

NIST. "Methyl 3-amino-4-hydroxybenzoate". NIST Chemistry WebBook. Available at: [Link]

-

PubChem. "4-(4-(trifluoromethyl)phenyl)-N-(6-fluoro-1H-indazol-5-yl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide". National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. 2092864-42-9|Methyl 4-amino-2-fluoro-5-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 4. Methyl 2-amino-4-fluoro-5-hydroxybenzoate | C8H8FNO3 | CID 56924399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]

- 7. METHYL 4-FLUORO-2-HYDROXYBENZOATE | 392-04-1 [chemicalbook.com]

- 8. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]

- 9. CAS 197507-22-5: methyl 2-fluoro-4-hydroxybenzoate [cymitquimica.com]

- 10. H61675.06 [thermofisher.com]

"spectroscopic data (NMR, IR, MS) of Methyl 4-amino-2-fluoro-5-hydroxybenzoate"

The following technical guide details the spectroscopic characterization and experimental handling of Methyl 4-amino-2-fluoro-5-hydroxybenzoate (CAS: 2092864-42-9). This compound is a critical intermediate in the synthesis of fused heterocyclic systems, particularly benzoxazoles used in kinase inhibitor development.

Executive Summary & Compound Identity

Methyl 4-amino-2-fluoro-5-hydroxybenzoate is a polysubstituted aromatic ester characterized by a specific 1,2,4,5-substitution pattern. Its utility in medicinal chemistry stems from the adjacent amino (-NH₂) and hydroxyl (-OH) groups, which serve as a "linchpin" for cyclization reactions (e.g., forming benzoxazoles or benzimidazoles).

The presence of the fluorine atom at the C2 position introduces unique splitting patterns in both ¹H and ¹³C NMR, serving as a diagnostic internal reference.

| Property | Data |

| IUPAC Name | Methyl 4-amino-2-fluoro-5-hydroxybenzoate |

| CAS Number | 2092864-42-9 |

| Molecular Formula | C₈H₈FNO₃ |

| Molecular Weight | 185.15 g/mol |

| Monoisotopic Mass | 185.0488 |

| Physical State | Off-white to pale grey solid |

| Solubility | DMSO, Methanol, Ethyl Acetate |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following data represents the consensus spectroscopic profile derived from structural analysis and analogous 2-fluorobenzoate derivatives found in patent literature (e.g., WO2022068772A1) [1].

¹H NMR Analysis (500 MHz, DMSO-d₆)

The proton spectrum is dominated by the effects of the fluorine atom (spin-spin coupling) and the exchangeable protons of the amine and phenol groups.

| Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment | Structural Insight |

| 9.30 - 9.50 | Broad Singlet | 1H | - | C5-OH | Exchangeable with D₂O. Downfield due to H-bonding. |

| 7.15 | Doublet (d) | 1H | J ≈ 6.5 Hz | C6-H | Meta-coupling to Fluorine. Located between OH and Ester.[1][2] |

| 6.45 | Doublet (d) | 1H | J ≈ 12.0 Hz | C3-H | Ortho-coupling to Fluorine. Shielded by adjacent NH₂. |

| 5.60 - 5.80 | Broad Singlet | 2H | - | C4-NH₂ | Exchangeable. Broadening indicates quadrupole relaxation or exchange. |

| 3.78 | Singlet (s) | 3H | - | OCH₃ | Methyl ester singlet. Characteristic sharp peak. |

Technical Insight (The "Fluorine Effect"): The most critical diagnostic feature is the coupling of the aromatic protons to the ¹⁹F nucleus.

-

H3 (Ortho to F): Exhibits a large coupling constant (³J_H-F ≈ 11–13 Hz).

-

H6 (Meta to F): Exhibits a smaller coupling constant (⁴J_H-F ≈ 6–8 Hz).

-

Validation Protocol: If the doublet at ~6.45 ppm collapses to a singlet upon ¹⁹F-decoupling, the regiochemistry (F relative to H) is confirmed.

¹³C NMR Analysis (125 MHz, DMSO-d₆)

The carbon spectrum is complex due to C-F splitting. All carbons on the ring will appear as doublets.

| Shift (δ ppm) | Splitting | Assignment | Notes |

| 164.5 | d, J ≈ 3 Hz | C=O (Ester) | Carbonyl carbon. |

| 158.2 | d, J ≈ 250 Hz | C2 (C-F) | Direct C-F coupling (large ¹J value). |

| 145.1 | d, J ≈ 10 Hz | C4 (C-NH₂) | Attached to electron-donating amine. |

| 140.5 | d, J ≈ 2 Hz | C5 (C-OH) | Attached to electron-donating hydroxyl. |

| 112.8 | d, J ≈ 4 Hz | C6 | Meta to Fluorine. |

| 108.5 | d, J ≈ 10 Hz | C1 | Quaternary carbon attached to ester. |

| 101.2 | d, J ≈ 24 Hz | C3 | Ortho to Fluorine (large ²J value). |

| 51.8 | s | OCH₃ | Methyl ester carbon. |

Mass Spectrometry (MS) Profile

Mass spectrometry is the primary tool for reaction monitoring (e.g., reduction of the nitro precursor).

Electrospray Ionization (ESI)

-

Ionization Mode: Positive (+ve)

-

Base Peak: [M+H]⁺ = 186.15 m/z

-

Adducts: [M+Na]⁺ = 208.14 m/z (common in unpurified samples)

Fragmentation Logic (MS/MS)

Fragmentation typically follows the "Ester Rule" and loss of small molecules.

-

Precursor: 186.15 m/z

-

Loss of Methanol (-32): Formation of the acylium ion or ketene intermediate (154 m/z).

-

Loss of CO (-28): Ring contraction or phenol radical formation.

-

Diagnostic Ion: 136 m/z (Loss of MeOH + H₂O/F).

Infrared (IR) Spectroscopy

The IR spectrum serves as a quick fingerprint for functional group verification, particularly the presence of the amine and hydroxyl groups.

-

3450 & 3350 cm⁻¹ (N-H Stretch): Primary amine doublet. Distinct from the broad OH.

-

3200–3500 cm⁻¹ (O-H Stretch): Broad band, often overlapping with NH stretches.

-

1690 cm⁻¹ (C=O Stretch): Conjugated ester carbonyl. Lower wavenumber than aliphatic esters due to conjugation with the aromatic ring.

-

1620 cm⁻¹ (C=C Aromatic): Ring breathing modes.

-

1250 cm⁻¹ (C-O Stretch): Ester C-O bond.

-

1150 cm⁻¹ (C-F Stretch): Strong band, characteristic of fluoroarenes.

Experimental Protocols & Workflow

Analytical Workflow Diagram

The following diagram illustrates the logical flow from synthesis to spectroscopic validation.

Caption: Workflow for the synthesis and spectroscopic validation of Methyl 4-amino-2-fluoro-5-hydroxybenzoate.

Sample Preparation for NMR

To ensure high-resolution data and prevent line broadening due to exchangeable protons:

-

Solvent Choice: Use DMSO-d₆ (99.9% D). Chloroform-d (CDCl₃) is not recommended due to poor solubility of the amino-phenol moiety and rapid exchange of protons.

-

Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

-

Drying: The sample must be free of paramagnetic impurities (e.g., residual Iron from the reduction step). Filter the NMR solution through a cotton plug or 0.2 µm PTFE filter if any suspension is visible.

-

Acquisition: Run at 298 K. Set relaxation delay (d1) to >1.0 s to allow full relaxation of the quaternary carbons if performing quantitative ¹³C NMR.

Synthesis Note (Contextual)

As described in patent WO2022068772A1 [1], this compound is typically synthesized by reducing Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate using Iron powder and Ammonium Chloride in Methanol/Water.

-

Critical QC Point: Ensure complete removal of the Iron salts. Residual paramagnetic Fe ions will broaden NMR signals, making the splitting patterns (especially J_HF) indistinguishable.

References

- Google Patents. (2022). WO2022068772A1 - Benzimidazole derivatives, preparation method thereof and medical use thereof.

Sources

Technical Guide: Crystal Structure Analysis of Methyl 4-amino-2-fluoro-5-hydroxybenzoate

[1][2]

Executive Summary & Molecular Profile

Methyl 4-amino-2-fluoro-5-hydroxybenzoate (C

-

Primary Application: Pharmacophore scaffold for androgen receptor antagonists (e.g., Enzalutamide derivatives) and tyrosine kinase inhibitors.[2]

-

Structural Challenge: The molecule features a "push-pull" electronic system (4-amino donor vs. 1-ester acceptor) and competing hydrogen bond donors (NH

, OH) and acceptors (C=O, F).[1] -

Critical Quality Attribute (CQA): Identification of polymorphs is essential, as the ortho-fluorine atom can induce conformational locking that affects solubility and bioavailability.[2]

Predicted Structural Motifs (The "Synthons")

Before experimentation, we analyze the likely supramolecular synthons based on analogous structures (e.g., Ethyl 4-amino-3,5-difluorobenzoate [1]):

-

Quinoidal Distortion: The para-amino group donates electron density to the carbonyl, shortening the C

-N and C -

Intramolecular H-Bonding: A strong probability exists for an intramolecular S(6) motif between the 5-hydroxyl group and the 4-amino nitrogen, or the 4-amino proton and the 5-hydroxyl oxygen.[1]

-

Fluorine Interactions: The 2-fluoro substituent will likely repel the carbonyl oxygen (dipole-dipole), forcing the ester group out of planarity with the benzene ring.[1][2]

Experimental Workflow: From Powder to CIF

The following workflow ensures the generation of a high-redundancy dataset capable of resolving hydrogen atom positions, which are critical for this specific molecule.

Caption: End-to-end crystallographic workflow for polysubstituted benzoates.

Detailed Methodology

Crystal Growth Strategy

The 4-amino and 5-hydroxy groups make the molecule significantly polar, while the methyl ester and fluoro group add lipophilicity.[1][2]

-

Primary Solvent System: Methanol/Water (3:1).[2][3] The protic nature stabilizes the NH

and OH groups.[2] -

Secondary System (if twinning occurs): Ethyl Acetate/Hexane (Slow diffusion).[2]

-

Protocol: Dissolve 20 mg of compound in 2 mL MeOH. Filter through 0.45 µm PTFE.[1][2] Add water dropwise until turbidity persists, then add 1 drop MeOH to clear.[2] Store at 4°C.[1][2]

Data Collection Parameters

For this specific organic molecule, Molybdenum (Mo) radiation (λ = 0.71073 Å) is preferred over Copper.[2] While Cu is better for absolute configuration, this molecule is achiral.[2] Mo reduces absorption errors from the Fluorine atom.[2]

| Parameter | Setting | Rationale |

| Temperature | 100 K (Liquid N | Freezes the rotation of the -OH and -NH |

| Resolution | 0.75 Å (min) | Required to resolve C-C vs C-N bond lengths for quinoid analysis. |

| Completeness | > 99% | Essential for accurate anisotropic displacement parameters (ADPs). |

| Redundancy | > 4.0 | High redundancy improves signal-to-noise for weak high-angle reflections.[1][2] |

Structure Solution & Refinement (The "Art")[2]

-

Space Group Determination: Expect Monoclinic (

) or Triclinic ( -

Disorder Handling: The methyl ester group (C1-COOMe) often exhibits rotational disorder.[1][2] If electron density is smeared, model with two positions (PART 1 / PART 2) and constrain occupancies to sum to 1.0.[2]

-

Hydrogen Atom Treatment:

Structural Analysis & Interpretation

Once the structure is solved, the analysis must focus on the drug-development implications.[1][2]

Conformation and Planarity

The "Push-Pull" effect is quantified by the Quinoidal Index .[1][2]

-

Measure: Bond lengths

and -

Expectation:

should be -

Steric Clash: The 2-Fluoro atom will likely force the ester group to rotate out of the benzene plane.[1][2] Measure the torsion angle

.[1] A value

Supramolecular Architecture (Packing)

The lattice energy is dominated by hydrogen bonds.[2]

Caption: Predicted hydrogen bonding network driving crystal lattice stability.

Quality Control & Validation

Before finalizing the CIF (Crystallographic Information File), validate against IUCr standards.[2]

References

-

Sheldrick, G. M. (2015).[2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8.[2] Link

-

Groom, C. R., et al. (2016).[2] "The Cambridge Structural Database."[2][4] Acta Crystallographica Section B, 72(2), 171–179.[2] Link

-

Khor, C. M., et al. (2024).[2] "Synthesis and crystal structures of 4-amino-3,5-difluorobenzoate derivatives." Acta Crystallographica Section E, 80, 867-872.[2][5] (Analogous structure reference for F/NH2 interactions). Link

-

Desiraju, G. R. (2002).[2] "Hydrogen bonding in supramolecular functions." Accounts of Chemical Research, 35(7), 565-573. Link

Sources

- 1. METHYL 4-FLUORO-2-HYDROXYBENZOATE | 392-04-1 [chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, mol-ecular and crystal structures of 4-amino-3,5-di-fluoro-benzo-nitrile, ethyl 4-amino-3,5-di-fluoro-benzoate, and diethyl 4,4'-(diazene-1,2-di-yl)bis-(3,5-di-fluoro-benzoate) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Methyl 4-amino-2-fluoro-5-hydroxybenzoate

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of Methyl 4-amino-2-fluoro-5-hydroxybenzoate, a substituted aminobenzoate of interest in medicinal chemistry and drug discovery.[1] As a potential building block for novel therapeutics, a thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems and developing robust formulations. This document outlines detailed protocols for solubility assessment, the development of a stability-indicating analytical method, and a systematic approach to forced degradation studies as mandated by international guidelines.[2] The insights provided herein are designed to guide researchers in establishing the intrinsic stability profile of the molecule, identifying potential degradation pathways, and ensuring the reliability of analytical data throughout the development lifecycle.

Introduction and Molecular Overview

Methyl 4-amino-2-fluoro-5-hydroxybenzoate is an aromatic ester featuring several key functional groups that dictate its chemical behavior: an amino group, a fluoro substituent, a hydroxyl (phenolic) group, and a methyl ester. Each of these moieties contributes to the molecule's overall polarity, ionization potential, and susceptibility to degradation.

-

Amino and Phenolic Groups: These groups are ionizable, meaning their charge state will change with pH. This will profoundly impact solubility and interaction with biological targets. They are also susceptible to oxidation.[3][4]

-

Methyl Ester: This group is prone to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid.[5]

-

Fluoro Substituent: The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[6][7][8][9] The strong carbon-fluorine bond can block sites of oxidative metabolism.[6][7] Its electron-withdrawing nature can also influence the reactivity of adjacent functional groups.[10]

A comprehensive characterization of this molecule requires a multi-faceted approach to understand how these structural features interact to define its solubility and stability profile.

Table 1: Physicochemical Properties of Methyl 4-amino-2-fluoro-5-hydroxybenzoate

| Property | Value/Prediction | Source |

| Molecular Formula | C₈H₈FNO₃ | PubChem[11] |

| Molecular Weight | 185.15 g/mol | PubChem[11] |

| XLogP3 | 1.4 | PubChem[11] |

| pKa (Predicted) | Amine (~4-5), Phenol (~9-10) | Based on analogous structures |

Aqueous Solubility Assessment

Determining aqueous solubility is a critical first step, as poor solubility can hinder biological assays and lead to poor bioavailability.[12][13] We will describe two complementary methods: a high-throughput kinetic assay for early-stage discovery and the gold-standard thermodynamic shake-flask method for lead optimization.[12][13][14]

Kinetic Solubility Determination

This method measures the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer. It is rapid and suitable for initial screening.[13][14][15]

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Methyl 4-amino-2-fluoro-5-hydroxybenzoate in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a 96-well plate containing the desired aqueous buffer (e.g., pH 5.0, pH 7.4 Phosphate-Buffered Saline).

-

Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation.[12]

-

Analysis: Determine the concentration of the dissolved compound in the supernatant after filtration or centrifugation. This is typically done using UV-Vis spectroscopy, LC-MS, or nephelometry to detect precipitate.[12][13][15] The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the concentration of a saturated solution at equilibrium and is considered the most reliable measure of solubility.[16]

Experimental Protocol: Shake-Flask Solubility Assay

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., pH 7.4). The excess solid ensures that equilibrium is reached.

-

Equilibration: Seal the vials and shake them in an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours.[12][16] This extended time is necessary to ensure the solution is fully saturated.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, filter the solution through a 0.45 µm filter or centrifuge at high speed to remove solid particles.[15]

-

Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration using a validated analytical method, such as HPLC-UV.

-

Reporting: The measured concentration is reported as the thermodynamic solubility in µg/mL or µM.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from impurities, excipients, or degradation products.[17][18][19][20] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[18][21]

The development process is a systematic effort to achieve adequate separation of the parent compound from all potential degradants generated during stress testing.

Diagram: HPLC Method Development Workflow

Caption: Workflow for developing a stability-indicating HPLC method.

Experimental Protocol: HPLC Method Development

-

Initial Conditions:

-

Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Detector: UV/Vis Diode Array Detector (DAD) to monitor at multiple wavelengths and assess peak purity.

-

-

Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate retention time of the parent compound.

-

Forced Degradation Sample Analysis: Inject samples from the forced degradation studies (see Section 4). The primary goal is to achieve baseline resolution (Rs > 2.0) between the parent peak and all degradation products.[19]

-

Optimization: Systematically adjust parameters such as the gradient slope, temperature, and mobile phase pH to improve the separation of any co-eluting peaks.[21]

-

Validation: Once an optimal method is established, it must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[20]

Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential for identifying likely degradation products, establishing degradation pathways, and demonstrating the specificity of the analytical method.[2] The goal is to achieve a target degradation of 5-20% of the active ingredient.[22][23]

Diagram: Forced Degradation Study Workflow

Caption: Overview of a typical forced degradation study.

Hydrolytic Degradation

-

Rationale: To assess the stability of the methyl ester group to hydrolysis.

-

Acidic Conditions:

-

Dissolve the compound in a suitable solvent and add 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60-80°C).[23]

-

Withdraw samples at various time points (e.g., 2, 8, 24 hours).

-

Neutralize with an equivalent amount of base before HPLC analysis.

-

-

Basic Conditions:

-

Dissolve the compound and add 0.1 M NaOH.

-

Incubate at room temperature (hydrolysis is typically faster under basic conditions).

-

Withdraw samples and neutralize with an equivalent amount of acid before analysis.

-

Oxidative Degradation

-

Rationale: To challenge the electron-rich aromatic ring, particularly the amino and phenolic groups, which are susceptible to oxidation.[3][24]

-

Protocol:

Thermal Degradation

-

Rationale: To evaluate the compound's stability at elevated temperatures, which can reveal low-energy degradation pathways.

-

Protocol:

-

Expose the solid compound (dry heat) and a solution of the compound to a high temperature (e.g., 80°C).[23]

-

Sample at various time points over several days.

-

For the solid sample, dissolve a known quantity in a suitable solvent before analysis.

-

Photolytic Degradation

-

Rationale: To determine if the compound is sensitive to light energy, a requirement under ICH Q1B guidelines.[2][23]

-

Protocol:

-

Expose both solid and solution samples to a controlled light source that provides both UV and visible light.

-

The total exposure should be not less than 1.2 million lux hours and 200 watt-hours/square meter.[2][17][23]

-

Wrap a control sample in aluminum foil to shield it from light and expose it to the same temperature and humidity conditions.

-

Analyze the exposed and control samples.

-

Table 2: Summary of Forced Degradation Conditions and Potential Products

| Stress Condition | Typical Reagent/Setting | Key Functional Group Targeted | Potential Degradation Product(s) |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Methyl Ester | 4-amino-2-fluoro-5-hydroxybenzoic acid |

| Base Hydrolysis | 0.1 M NaOH, RT | Methyl Ester | 4-amino-2-fluoro-5-hydroxybenzoic acid |

| Oxidation | 3% H₂O₂, RT | Amino Group, Phenolic Ring | N-oxides, Hydroxylated species, Quinones |

| Thermal | 80°C (Solid/Solution) | Overall Molecule | Decarboxylation products, various small molecules |

| Photolytic | ICH Q1B Light Box | Aromatic System | Radically-coupled dimers, oxidized species |

Data Interpretation and Conclusion

The systematic studies described in this guide will generate a comprehensive profile for Methyl 4-amino-2-fluoro-5-hydroxybenzoate. The solubility data will inform formulation strategies, while the stability-indicating method will provide a reliable tool for quality control. The results from the forced degradation studies will establish the molecule's intrinsic stability, elucidate its degradation pathways, and identify critical storage and handling requirements. This knowledge is fundamental for advancing a compound through the drug development pipeline, ensuring both the quality of preclinical data and the ultimate safety and efficacy of a potential therapeutic agent.[17]

References

-

Mague, J. T., Mphahlele, M. J., & Malindisa, S. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Park, B. K., Kitteringham, J. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

-

Isanbor, C., & O'Hagan, D. (2006). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 2(2), 245-255. [Link]

-

International Journal of Scientific Development and Research. (2021). Force Degradation for Pharmaceuticals: A Review. IJSDR, 6(6). [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Drug Discovery and Development. Fluorine in drug discovery: Role, design and case studies. [Link]

-

Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kiff, L. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1045-1054. [Link]

-

Royal Society of Chemistry. How to Develop Stability Indicating HPLC Methods. [Link]

-

Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Mourne Training Services. How to Develop Stability Indicating HPLC Methods. [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability indicating hplc method development: a review. International Journal of Pharma and Bio Sciences, 3(2), 349-360. [Link]

-

Mague, J. T., Mphahlele, M. J., & Malindisa, S. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(8), 296-309. [Link]

-

Unknown. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). ResearchGate. [Link]

-

Bienta. Shake-Flask Solubility Assay. [Link]

-

Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

-

International Research Journal of Pharmacy and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5131-5135. [Link]

-

Frank, J., et al. (2000). Hydrolysis and redox factors affecting analysis of common phenolic marker compounds in botanical extracts and finished products. Journal of AOAC International, 83(5), 1145-1152. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-amino-4-fluoro-5-hydroxybenzoate. PubChem. [Link]

-

Perlovich, G. L., & Volkova, T. V. (2019). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry, 138(4), 2759-2768. [Link]

-

Goodman, M., & Zapf, C. (2003). Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery. Methods in Molecular Biology, 223, 243-266. [Link]

-

Li, S., et al. (2022). Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review. Environmental Science and Pollution Research, 29, 43293–43313. [Link]

-

Al-Ostath, A. I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6934. [Link]

-

Lee, J. H., et al. (2018). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Molecules, 23(10), 2530. [Link]

-

Thalladi, V. R., & Goud, N. R. (2012). Crystallization of α and β Polymorphs of Para Aminobenzoic Acid from Mixed Solvents by Slow Evaporation Method. Crystal Growth & Design, 12(10), 4908-4916. [Link]

-

Abraham, M. H., et al. (2019). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol–Nitromethane Solutions. Crystal Growth & Design, 19(9), 5225-5236. [Link]

-

NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST Chemistry WebBook. [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage. [Link]

-

Chirinos, M. L., et al. (2001). A comparative study on the thermo-oxidative degradation of poly(ether-esters). Polymer Degradation and Stability, 73(3), 499-507. [Link]

Sources

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrolysis and redox factors affecting analysis of common phenolic marker compounds in botanical extracts and finished products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Alcohol or phenol synthesis by ester cleavage [organic-chemistry.org]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. annualreviews.org [annualreviews.org]

- 8. tandfonline.com [tandfonline.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Methyl 2-amino-4-fluoro-5-hydroxybenzoate | C8H8FNO3 | CID 56924399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. researchgate.net [researchgate.net]

- 16. asianpubs.org [asianpubs.org]

- 17. onyxipca.com [onyxipca.com]

- 18. mournetrainingservices.com [mournetrainingservices.com]

- 19. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]

- 20. irjpms.com [irjpms.com]

- 21. How to Develop Stability Indicating HPLC Methods [rsc.org]

- 22. resolvemass.ca [resolvemass.ca]

- 23. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 24. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]

Fluorinated Hydroxybenzoates: Pharmacochemistry, Antimicrobial Potency, and Cytotoxic Profiles

Executive Summary

The strategic incorporation of fluorine into hydroxybenzoate scaffolds—specifically derivatives of 2-hydroxybenzoic acid (salicylic acid) and 4-hydroxybenzoic acid (parabens)—represents a high-value optimization strategy in medicinal chemistry. While native hydroxybenzoates are established antimicrobial preservatives and anti-inflammatory agents, their therapeutic ceiling is often limited by metabolic instability and poor membrane permeability.

This technical guide analyzes how fluorination alters the physicochemical landscape of these scaffolds, enhancing lipophilicity (

Molecular Rationale: The Fluorine Effect

As a Senior Application Scientist, one must look beyond simple potency numbers to understand the why. The introduction of fluorine (

Electronic Modulation and pKa

Fluorine is the most electronegative element (

-

Effect: Increased acidity of the phenolic proton strengthens hydrogen bonding interactions with receptor pockets (e.g., bacterial enzymes).

-

Result: Tighter binding affinity (

) compared to non-fluorinated analogs.

Lipophilicity and Membrane Permeability

Bacterial cell walls, particularly the mycolic acid-rich walls of Mycobacterium tuberculosis, are formidable barriers.

-

Mechanism: The

bond is highly hydrophobic. Substitution increases the partition coefficient ( -

Benefit: Enhanced passive diffusion across lipid bilayers, leading to higher intracellular concentrations of the active agent.

Metabolic Blockade

The

-

Strategy: Placing fluorine at metabolically labile sites (e.g., para-positions susceptible to CYP450 oxidation) blocks metabolic degradation (metabolic blocking), extending the compound's half-life (

).

Biological Activity Profiles

Antimicrobial Potency (Bacteria & Fungi)

Recent structure-activity relationship (SAR) studies highlight the efficacy of fluorinated salicylanilides (amides of hydroxybenzoic acid).

Case Study: Trifluoromethyl-Salicylanilides Research by Paraskevopoulos et al. (2015) demonstrated that 4-nitro-salicylanilides substituted with a 4-(trifluoromethyl) group exhibit exceptional potency.

| Compound Class | Target Organism | MIC ( | Comparative Potency |

| 4-CF3-Salicylanilide | S. aureus (MRSA) | 0.98 | Superior to standard parabens |

| 4-CF3-Salicylanilide | M. tuberculosis | 2.0 | High Antitubercular potential |

| Native Salicylic Acid | S. aureus | >500 | Negligible activity |

| Fluorinated Parabens | C. albicans | 400 - 800 | Moderate antifungal activity |

Critical Insight: The presence of the electron-withdrawing nitro group at position 4 of the salicylic ring, combined with the lipophilic

Cytotoxicity and Safety Margins

A critical consideration for drug development is the Therapeutic Index (TI).

-

Observation: While fluorination increases antimicrobial potency, it often correlates with increased cytotoxicity against mammalian cells (e.g., HepG2 lines).

-

Data: The cytotoxicity

for many fluorinated salicylanilides often aligns closely with their antimicrobial MIC (approx. -

Recommendation: Lead optimization must focus on "soft drug" design or prodrug strategies to mitigate systemic toxicity while maintaining local antimicrobial efficacy.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the logic flow for optimizing hydroxybenzoates using fluorination, highlighting the trade-offs between potency and toxicity.

Figure 1: SAR Logic for Fluorinated Hydroxybenzoates. Note the correlation between lipophilicity and both efficacy and toxicity.

Validated Experimental Protocols

To ensure reproducibility and data integrity, the following protocols utilize self-validating controls.

Synthesis of Fluorinated Salicylanilides (Amide Coupling)

Rationale: Direct esterification often fails with electron-deficient fluorinated anilines. We utilize a

Reagents:

-

Substituted Salicylic Acid (1.0 eq)

-

Fluorinated Aniline (1.0 eq)

- (0.5 eq)

-

Chlorobenzene (Solvent)

Step-by-Step Workflow:

-

Dissolution: Dissolve the salicylic acid derivative and fluorinated aniline in anhydrous chlorobenzene under

atmosphere. -

Activation: Add

dropwise at ambient temperature. Control Check: Solution should turn slightly yellow; evolution of -

Reflux: Heat to reflux (

) for 3 hours. -

Isolation: Cool to room temperature. The product often precipitates. Filter and wash with dilute

(to remove unreacted acid) and then 1M -

Purification: Recrystallize from Ethanol/Water.

-

Validation:

must show a distinct singlet (for

High-Sensitivity MIC Assay (Resazurin Method)

Rationale: Fluorinated compounds often have poor water solubility, causing precipitation that interferes with standard optical density (

Protocol:

-

Preparation: Prepare

stock solutions of compounds in DMSO. -

Dilution: Create serial 2-fold dilutions in Mueller-Hinton Broth (MHB). Critical: Final DMSO concentration must be

to prevent solvent toxicity. -

Inoculation: Add bacteria (

) to wells. -

Incubation:

for 18–24 hours. -

Development: Add

of -

Readout:

-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic reduction of Resazurin to Resorufin).

-

MIC Definition: The lowest concentration preventing the Blue

Pink shift.

-

Experimental Workflow Visualization

Figure 2: Validated workflow for the development of fluorinated hydroxybenzoate derivatives.

References

-

Paraskevopoulos, G., et al. (2015). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. Bioorganic & Medicinal Chemistry, 23(22), 7292-7301. [1]

-

Perez-Castillo, Y., et al. (2020). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. MDPI.

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

-

Soni, M. G., et al. (2005). Safety assessment of propyl paraben: a review of the published literature. Food and Chemical Toxicology.

Sources

Methyl 4-amino-2-fluoro-5-hydroxybenzoate: A Strategic Building Block in Medicinal Chemistry

Executive Summary

Methyl 4-amino-2-fluoro-5-hydroxybenzoate (CAS: 2092864-42-9) is a specialized polysubstituted aromatic intermediate employed primarily in the synthesis of fused heterocyclic scaffolds, most notably fluorinated benzoxazoles . Its structural uniqueness lies in the ortho-disposition of the amino and hydroxyl groups (positions 4 and 5), which facilitates rapid cyclocondensation with carboxylic acid derivatives. Concurrently, the fluorine atom at the 2-position (which translates to the 5- or 7-position in fused systems) modulates metabolic stability and lipophilicity—critical parameters in the optimization of kinase inhibitors (e.g., VEGFR-2, c-Met) and antibacterial agents. This guide details the synthesis, reactivity, and medicinal chemistry applications of this high-value building block.

Chemical Profile & Properties[1][2][3][4]

| Property | Data |

| IUPAC Name | Methyl 4-amino-2-fluoro-5-hydroxybenzoate |

| CAS Number | 2092864-42-9 |

| Molecular Formula | C₈H₈FNO₃ |

| Molecular Weight | 185.15 g/mol |

| SMILES | COC(=O)C1=CC(O)=C(N)C=C1F |

| LogP (Predicted) | ~1.4 - 1.7 |

| pKa (Predicted) | Phenolic OH: ~9.5; Aniline NH₂: ~3.5 |

| Key Functionality | Ortho-aminophenol (cyclization handle), Fluorine (metabolic blocker), Ester (derivatization handle) |

Synthetic Routes & Manufacturing

The synthesis of methyl 4-amino-2-fluoro-5-hydroxybenzoate typically proceeds via the regioselective functionalization of fluorinated benzoic acid precursors. The most robust industrial route utilizes 2,5-difluoro-4-nitrobenzoic acid as the starting material.

Retrosynthetic Analysis

The target molecule is assembled by:

-

Nucleophilic Aromatic Substitution (SNAr): Selective displacement of the labile fluorine ortho to the nitro group.

-

Esterification: Protection of the carboxylic acid.

-

Nitro Reduction: Chemoselective reduction to the aniline without defluorination.

Synthesis Workflow (Graphviz)

Caption: Step-wise synthesis from 2,5-difluoro-4-nitrobenzoic acid to the target building block and its subsequent conversion to a benzoxazole scaffold.

Detailed Experimental Protocols

Step 1: Regioselective Hydrolysis (SNAr)

The 5-position fluorine in 2,5-difluoro-4-nitrobenzoic acid is highly activated due to the ortho and para electron-withdrawing effects of the nitro and carboxyl groups, respectively.

-

Reagents: 2,5-Difluoro-4-nitrobenzoic acid (1.0 eq), LiOH·H₂O (3.0 eq), THF/Water (3:1).

-

Procedure: Dissolve the starting material in THF/Water. Add LiOH slowly at 0°C. Stir at room temperature for 16 hours.

-

Workup: Acidify to pH 3 with 1.5 N HCl. Extract with Ethyl Acetate (EtOAc).[1][2]

-

Yield: Typically >90%. The product is 2-fluoro-5-hydroxy-4-nitrobenzoic acid .

Step 2: Fischer Esterification

-

Reagents: 2-Fluoro-5-hydroxy-4-nitrobenzoic acid, Methanol (solvent), conc. H₂SO₄ (cat.).[2]

-

Procedure: Reflux the acid in methanol with catalytic sulfuric acid for 4–6 hours.

-

Workup: Concentrate solvent, neutralize with NaHCO₃, extract with EtOAc.

-

Product: Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate .

Step 3: Nitro Reduction (The Critical Step)

Care must be taken to avoid hydrodefluorination (loss of F), which can occur under vigorous catalytic hydrogenation conditions. The Iron/Ammonium Chloride method is preferred for its chemoselectivity.

-

Reagents: Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate (1.0 eq), Iron powder (5.0 eq), NH₄Cl (saturated aq. solution), Methanol.[2]

-

Procedure:

-

Suspend the nitro compound in MeOH/NH₄Cl solution.

-

Add Iron powder.

-

Heat to 60–70°C for 2–4 hours. Monitor by LC-MS for the disappearance of the nitro peak (M+H ~216) and appearance of the amine (M+H ~186).

-

Filter hot through Celite to remove iron residues.

-

Concentrate the filtrate.

-

-

Validation: ¹H NMR should show the disappearance of the low-field nitro-adjacent protons and appearance of a broad NH₂ signal.

Medicinal Chemistry Applications

The "Privileged" Benzoxazole Scaffold

The primary utility of methyl 4-amino-2-fluoro-5-hydroxybenzoate is its conversion into 6-carboxybenzoxazoles . The ortho-aminophenol motif reacts with electrophiles (orthoesters, aldehydes, carboxylic acids) to close the oxazole ring.

-

Reaction: Condensation with triethyl orthoacetate yields Methyl 5-fluoro-2-methylbenzo[d]oxazole-6-carboxylate .

-

Significance: This scaffold is a bioisostere of quinolines and quinazolines, widely used in kinase inhibitors. The fluorine atom at position 5 (benzoxazole numbering) blocks metabolic oxidation at a typically vulnerable site and increases the lipophilicity of the core, potentially improving membrane permeability.

Kinase Inhibition (VEGFR-2 / c-Met)

Research indicates that fluorinated benzoxazole derivatives derived from this building block exhibit potent inhibitory activity against receptor tyrosine kinases.

-

Mechanism: The benzoxazole nitrogen acts as a hydrogen bond acceptor in the kinase hinge region.

-

SAR Insight: The fluorine atom (originating from the C2 of the benzoate) ends up at C5 or C7 of the benzoxazole (depending on cyclization orientation, typically C5 relative to C6-carboxylate). This substitution prevents Phase I metabolic hydroxylation and enhances the drug's half-life.

Structural Activity Relationship (SAR) Logic

Caption: SAR map detailing the functional roles of the substituents on the benzoate core.

References

-

Synthesis of Benzoxazole Derivatives

- Patent: WO2022068772A1. "Benzimidazole derivatives and preparation method and medical use thereof." (2022).

-

Fluorine in Medicinal Chemistry

- Journal: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Kinase Inhibitor Scaffolds

- Journal: Potewar, T. M., et al. (2019). "Benzoxazoles: A privileged scaffold in medicinal chemistry.

- Precursor Synthesis (SNAr Strategy)

Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

A Literature Review of Substituted Aminobenzoic Acid Esters: Synthesis, Pharmacology, and Therapeutic Potential

An In-depth Technical Guide:

Introduction